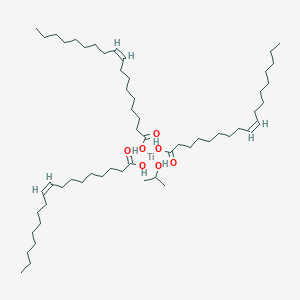

ethyl (2R)-2-methylbutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl esters are a type of organic compound commonly found in various plants and fruits. They are often responsible for the characteristic scents of these organisms .

Synthesis Analysis

Ethyl esters can be synthesized through a process called esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a catalyst . The reaction is slow and reversible, and to reduce the chances of the reverse reaction happening, the ester is often distilled off as soon as it forms .Molecular Structure Analysis

The molecular structure of ethyl esters includes an ester functional group, which consists of a carbonyl group adjacent to an ether group . The exact structure would depend on the specific ester .Chemical Reactions Analysis

Esters can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The exact reactions and their mechanisms would depend on the specific ester and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl esters can vary widely depending on their specific structures. In general, they are often liquids at room temperature and have characteristic, often pleasant, odors .科学的研究の応用

Wine Aroma and Sensory Analysis : Ethyl (2R)-2-methylbutanoate is significant in wine aroma. Lytra et al. (2014) found that its enantiomers impact the organoleptic properties of wine, with the S-enantiomer enhancing fruity aromas (Lytra et al., 2014).

Synthesis and Chemistry : Akeboshi et al. (1998) described a chemo-enzymatic approach to synthesize a compound related to ethyl (2R)-2-methylbutanoate, highlighting its role in complex chemical syntheses (Akeboshi et al., 1998).

Biosynthesis in Fruits : Research by Rowan et al. (1996) showed that ethyl 2-methylbutanoate is a key contributor to fruit aroma, and they studied its biosynthetic origins in apples (Rowan et al., 1996).

Metabolism in Apples : Hauck et al. (2000) investigated the metabolism of ethyl tiglate in apples, leading to the formation of small amounts of (R)-ethyl 2-methylbutanoate, demonstrating its role in apple aroma (Hauck et al., 2000).

Enzymatic Reduction by Bacteria : Miya et al. (1996) explored the stereoselective reduction of ethyl 2-methyl-3-oxobutanoate by bacteria, which is relevant for producing optically active compounds (Miya et al., 1996).

Odorants in Food : Greene et al. (2008) characterized volatile compounds, including ethyl 2-methylbutanoate, contributing to naturally occurring fruity fermented flavor in peanuts (Greene et al., 2008).

Pyrolysis Kinetics : Studies by Dominguez et al. (1996) and Chuchani et al. (1983) investigated the pyrolysis kinetics of ethyl esters, including ethyl 3-methylbutanoate, in the gas phase, which is essential for understanding thermal decomposition processes (Dominguez et al., 1996); (Chuchani et al., 1983).

Analysis of Chiral Volatile Compounds : Moreno et al. (2010) developed a method for determining chiral volatile compounds, including ethyl 2-methylbutanoate, in strawberries treated with methyl jasmonate (Moreno et al., 2010).

Safety And Hazards

特性

IUPAC Name |

ethyl (2R)-2-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-6(3)7(8)9-5-2/h6H,4-5H2,1-3H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRBXQFHJMCTLF-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (2R)-2-methylbutanoate | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Aldicarb-[13C2,d3]](/img/no-structure.png)